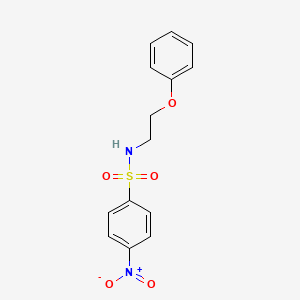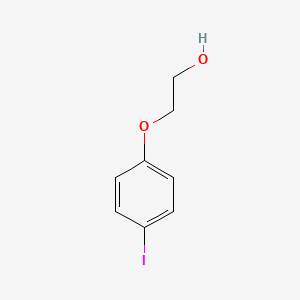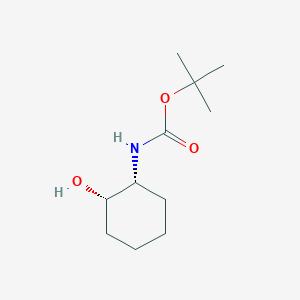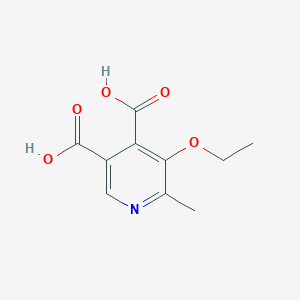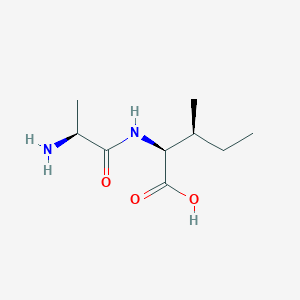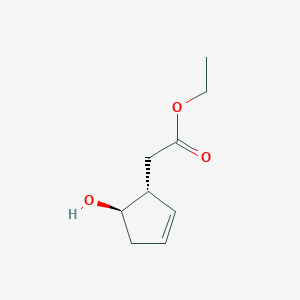
Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate
Overview
Description
Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate, also known as Ethyl (1R,5R)-5-hydroxycyclopent-2-en-1-ylacetate, is an organic compound that belongs to the family of cyclopentenones. It is synthesized through a multi-step process that involves the reaction of cyclopentadiene with ethyl acrylate, followed by a Diels-Alder reaction and a hydrolysis step. This compound has been extensively studied due to its potential applications in various scientific fields.
Mechanism of Action
The mechanism of action of Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer development. This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and physiological effects:
Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate in lab experiments is its high yield and purity. This compound can be synthesized with high yield and purity, making it a reliable and consistent source of the compound for experiments. Additionally, this compound has been extensively studied, and its properties and effects are well-documented.
However, there are also some limitations to using Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate in lab experiments. One limitation is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate. One potential direction is to investigate its potential as a therapeutic agent for various diseases. This compound has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Another future direction is to investigate the mechanism of action of this compound in more detail. While the compound has been shown to inhibit the activity of various enzymes and signaling pathways, the exact mechanism of action is not fully understood. Further research in this area may provide insights into the development of new drugs.
Finally, there is also potential for the use of Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate in various industrial applications. This compound has been shown to possess antioxidant properties, which may make it useful in the development of new food preservatives or cosmetic ingredients. Further research in this area may uncover new applications for this compound.
Scientific Research Applications
Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
ethyl 2-[(1R,5R)-5-hydroxycyclopent-2-en-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)6-7-4-3-5-8(7)10/h3-4,7-8,10H,2,5-6H2,1H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJCBSVFGOLYPT-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C=CCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H]1C=CC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





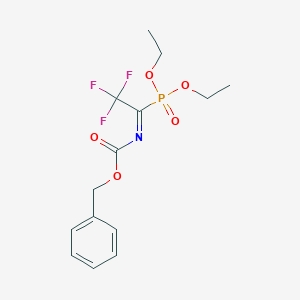
![N-[1-(Trifluoromethyl)-1-(diethoxyphosphinyl)-3-butenyl]carbamic acid benzyl ester](/img/structure/B3257869.png)
![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B3257870.png)
